molecular formula C14H10O3 B6377573 6-(2-Formylphenyl)-2-formylphenol, 95% CAS No. 1261902-13-9

6-(2-Formylphenyl)-2-formylphenol, 95%

Cat. No. B6377573
CAS RN: 1261902-13-9
M. Wt: 226.23 g/mol
InChI Key: JELFZCDBAALMDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Formylphenyl)-2-formylphenol, 95% is an aromatic compound commonly used in scientific research. It is a colorless, crystalline solid with a melting point of 68-70°C. This compound is used in organic synthesis, as a reagent in organic synthesis, and as a building block for other organic compounds. It is also used as a starting material for the synthesis of other aromatic compounds.

Mechanism of Action

The mechanism of action of 6-(2-Formylphenyl)-2-formylphenol, 95% is not fully understood. However, it is believed to interact with various proteins and enzymes in the body, leading to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
6-(2-Formylphenyl)-2-formylphenol, 95% has been shown to have several biochemical and physiological effects. It has been found to interact with various proteins and enzymes in the body, leading to changes in biochemical and physiological processes. In particular, it has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory prostaglandins. It has also been found to inhibit the enzyme 5-alpha-reductase, which is responsible for the production of dihydrotestosterone (DHT). In addition, it has been found to inhibit the enzyme aromatase, which is responsible for the production of estrogens.
Advantages and Limitations for Laboratory Experiments
The use of 6-(2-Formylphenyl)-2-formylphenol, 95% in laboratory experiments has several advantages and limitations. One of the main advantages is that it is relatively easy to synthesize in a laboratory setting. Additionally, it is a relatively stable compound, making it suitable for long-term storage. However, it is a relatively expensive compound, making it difficult to obtain in large quantities. Additionally, it is a hazardous compound and should be handled with caution.

Future Directions

The use of 6-(2-Formylphenyl)-2-formylphenol, 95% has many potential applications in scientific research. Future research could focus on its use in the development of new drugs, dyes, and pharmaceuticals. Additionally, research could focus on further understanding its mechanism of action and exploring its potential therapeutic uses. Additionally, research could focus on further understanding its biochemical and physiological effects and exploring its potential uses in the treatment of various diseases and disorders. Finally, research could focus on further understanding its chemical and physical properties and exploring its potential uses in the synthesis of other compounds.

Synthesis Methods

6-(2-Formylphenyl)-2-formylphenol, 95% can be synthesized in a two-step process. The first step involves the reaction of 2-formylphenol with formaldehyde in the presence of an acid catalyst such as hydrochloric acid. This reaction produces a product known as 2,6-diformylphenol. The second step involves the reaction of 2,6-diformylphenol with a base such as sodium hydroxide. This reaction produces 6-(2-formylphenyl)-2-formylphenol, 95%.

Scientific Research Applications

6-(2-Formylphenyl)-2-formylphenol, 95% is used in a variety of scientific research applications. It is commonly used in organic synthesis as a reagent in the synthesis of other aromatic compounds. It is also used in the synthesis of drugs, dyes, and pharmaceuticals. Additionally, it is used as a starting material for the synthesis of other aromatic compounds.

properties

IUPAC Name

3-(2-formylphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c15-8-10-4-1-2-6-12(10)13-7-3-5-11(9-16)14(13)17/h1-9,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELFZCDBAALMDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC=CC(=C2O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50685048
Record name 2'-Hydroxy[1,1'-biphenyl]-2,3'-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Formylphenyl)-2-formylphenol

CAS RN

1261902-13-9
Record name [1,1′-Biphenyl]-2,3′-dicarboxaldehyde, 2′-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261902-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Hydroxy[1,1'-biphenyl]-2,3'-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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